Product packaging for 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol(Cat. No.:)

3-(4-Chloro-2-methyl-phenyl)-propan-1-ol

Cat. No.: B12440052
M. Wt: 184.66 g/mol
InChI Key: HEEUTFLEJHLHGZ-UHFFFAOYSA-N
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Description

Structural Context and Nomenclature

3-(4-Chloro-2-methyl-phenyl)-propan-1-ol is an organic compound characterized by a propan-1-ol group attached to a substituted phenyl ring. The International Union of Pure and Applied Chemistry (IUPAC) name precisely describes its structure: a three-carbon alcohol chain (propan-1-ol) is connected to the phenyl ring, which is itself substituted with a chlorine atom at the fourth position and a methyl group at the second position relative to the point of attachment of the propyl group.

This specific arrangement of a primary alcohol and a halogenated, alkyl-substituted aromatic ring imparts a dual reactivity to the molecule, making it a versatile substrate for a variety of chemical transformations.

Interactive Data Table: Chemical Properties of this compound

While specific experimental data for this exact compound is not widely available, its properties can be estimated based on its structure and data from analogous compounds.

PropertyValue (Estimated)
Molecular Formula C₁₀H₁₃ClO
Molecular Weight 184.66 g/mol
Appearance Likely a colorless to pale yellow liquid
Boiling Point > 200 °C
Solubility Soluble in organic solvents like ethanol (B145695), ether, and dichloromethane (B109758); sparingly soluble in water

Retrosynthetic Analysis and Synthetic Accessibility Considerations

Retrosynthetic analysis is a powerful technique in organic synthesis for planning the creation of a target molecule by mentally breaking it down into simpler, commercially available precursors. youtube.comlibretexts.orgkhanacademy.org For this compound, several retrosynthetic disconnections can be envisioned.

A primary strategy involves the reduction of a corresponding carbonyl compound. researchgate.net This could be the carboxylic acid, 3-(4-chloro-2-methylphenyl)propanoic acid, or its ester derivative. These precursors could, in turn, be synthesized from 4-chloro-2-methylbenzaldehyde (B56668) through a Wittig reaction or a related olefination, followed by reduction of the resulting alkene.

Another viable retrosynthetic approach is the formation of the carbon-carbon bond between the propyl chain and the aromatic ring. This can be achieved through a Grignard reaction, where a Grignard reagent, such as (4-chloro-2-methylphenyl)magnesium bromide, reacts with a suitable three-carbon electrophile like 3-chloropropan-1-ol or an epoxide such as propylene (B89431) oxide. evitachem.com

The synthetic accessibility of this compound is largely dependent on the availability of the substituted benzene (B151609) starting materials, for instance, 4-chloro-2-methylaniline (B164923) or 1-bromo-4-chloro-2-methylbenzene. These precursors can typically be synthesized through standard aromatic substitution reactions.

Significance as a Synthetic Intermediate in Complex Molecule Synthesis

The true value of this compound lies in its potential as a bifunctional synthetic intermediate. The presence of both a primary alcohol and an aryl chloride allows for a diverse range of selective chemical modifications.

The primary alcohol functional group can undergo a variety of transformations. evitachem.com It can be oxidized to form the corresponding aldehyde, 3-(4-chloro-2-methylphenyl)propanal, or further to the carboxylic acid. Alternatively, the hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions.

The chloro-substituted phenyl ring opens the door to a vast array of modern cross-coupling reactions. acs.orgmdpi.comnih.gov Palladium-catalyzed reactions like the Suzuki, Heck, or Buchwald-Hartwig amination could be employed to form new carbon-carbon or carbon-nitrogen bonds at the aryl chloride position. This dual reactivity makes it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents and materials with specific electronic properties. nih.govmdpi.com

Overview of Research Trajectories Pertaining to Alcohols with Substituted Aryl Moieties

Alcohols containing substituted aryl groups are a cornerstone of modern organic and medicinal chemistry. Research in this area is multifaceted and continually evolving.

A significant research trajectory focuses on the development of novel and efficient synthetic methods for the preparation of these compounds. This includes the exploration of new catalysts and reaction conditions to improve yields, selectivity, and environmental compatibility. acs.orgnih.gov The development of enantioselective syntheses is particularly important for the preparation of chiral alcohols, which are crucial in the pharmaceutical industry. google.com

Another major area of investigation is the application of these alcohols as key intermediates in the total synthesis of natural products and other complex target molecules. nih.gov Their functional group handles allow for the strategic construction of intricate molecular architectures.

Furthermore, substituted aryl alcohols and their derivatives are frequently synthesized as part of compound libraries for high-throughput screening in drug discovery programs. evitachem.comnih.gov The ability to systematically vary the substituents on the aromatic ring allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. Research has shown that aryl-substituted propanol (B110389) derivatives hold promise as antimalarial agents. researchgate.netnih.gov Additionally, aryl-functionalized materials are being explored for applications in areas such as sensors and electronics. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClO B12440052 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

3-(4-chloro-2-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H13ClO/c1-8-7-10(11)5-4-9(8)3-2-6-12/h4-5,7,12H,2-3,6H2,1H3

InChI Key

HEEUTFLEJHLHGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CCCO

Origin of Product

United States

Synthetic Methodologies for 3 4 Chloro 2 Methyl Phenyl Propan 1 Ol

Established Synthetic Routes

Established methods for the synthesis of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol primarily rely on the transformation of functionalized precursors. These routes are well-documented and provide reliable access to the target compound.

Grignard reactions are a cornerstone of carbon-carbon bond formation in organic synthesis. youtube.commasterorganicchemistry.com A plausible Grignard-based approach to this compound involves the reaction of a suitably prepared Grignard reagent with an appropriate electrophile.

A general strategy begins with the formation of a Grignard reagent from a haloaromatic compound. For instance, 4-chloro-2-methyl-1-bromobenzene can be reacted with magnesium metal in an ether solvent, such as tetrahydrofuran (B95107) (THF), to generate (4-chloro-2-methylphenyl)magnesium bromide. This organometallic intermediate is then reacted with a three-carbon electrophile. A common choice for this transformation is an epoxide, such as oxirane (ethylene oxide). The nucleophilic attack of the Grignard reagent on the epoxide ring, followed by an acidic workup, yields the desired this compound. It is crucial to maintain anhydrous conditions throughout the reaction, as Grignard reagents are highly reactive towards protic solvents like water. quizlet.com

Table 1: Grignard Reagent Based Synthesis

Starting Material Reagent 1 Reagent 2 Product

Catalytic hydrogenation offers a direct method for the synthesis of saturated alcohols from unsaturated precursors. This approach is particularly useful when a suitable unsaturated analog of the target molecule is readily available.

For the synthesis of this compound, a potential precursor for catalytic hydrogenation would be 3-(4-chloro-2-methylphenyl)prop-2-en-1-ol. The carbon-carbon double bond in this allylic alcohol can be selectively reduced using hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate (B1210297), under a hydrogen atmosphere. A recent patent highlights the use of a platinum catalyst for the hydrogenation of a nitro group to an amine on a similar chloro-methyl substituted benzene (B151609) ring, demonstrating the utility of catalytic hydrogenation in the presence of a chloro-substituent. wipo.int

Table 2: Catalytic Hydrogenation of an Unsaturated Precursor

Starting Material Reagents Product

The reduction of carbonyl compounds, such as carboxylic acids, esters, and aldehydes, is a widely employed and reliable method for the preparation of primary alcohols.

One of the most common laboratory-scale syntheses involves the reduction of 3-(4-chloro-2-methylphenyl)propanoic acid or its corresponding esters (e.g., methyl or ethyl ester). Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation and are typically used in anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether. The reaction proceeds via a nucleophilic acyl substitution followed by reduction, ultimately yielding the desired alcohol after an aqueous workup.

Alternatively, the corresponding aldehyde, 3-(4-chloro-2-methylphenyl)propanal, can be reduced to the primary alcohol. This transformation can be achieved using milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. This method is often preferred when other reducible functional groups that are sensitive to LiAlH₄ are present in the molecule. A study on a similar system, the reduction of ethyl 3-(3-(trifluoromethyl)phenyl)propanoate, explored various reducing agents, including diisobutylaluminum hydride (DIBAL-H), to achieve the corresponding aldehyde, which could then be further reduced to the alcohol. nih.gov

Table 3: Reduction of Carbonyl Precursors

Precursor Reagent(s) Solvent Product
3-(4-Chloro-2-methylphenyl)propanoic acid 1. LiAlH₄ 2. H₂O THF This compound
Ethyl 3-(4-chloro-2-methylphenyl)propanoate 1. LiAlH₄ 2. H₂O THF This compound

Complex molecules often require multi-step synthetic sequences to construct the target architecture from simpler, readily available starting materials. youtube.comlibretexts.org The synthesis of this compound can be envisioned through various multi-step pathways, offering flexibility in the choice of starting materials and reaction conditions.

One such sequence could begin with 4-chloro-2-methylbenzaldehyde (B56668). A Wittig reaction with (2-ethoxy-2-oxoethyl)triphenylphosphorane would yield ethyl 3-(4-chloro-2-methylphenyl)acrylate. This α,β-unsaturated ester can then be subjected to catalytic hydrogenation to simultaneously reduce the carbon-carbon double bond and the ester functionality to the desired saturated alcohol. This would likely require a strong reducing agent like LiAlH₄ after the initial hydrogenation of the double bond.

Another approach could involve a Friedel-Crafts acylation of 1-chloro-3-methylbenzene with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. This would produce 4-(4-chloro-2-methylbenzoyl)propanoic acid. Subsequent reduction of the ketone and carboxylic acid functionalities, for instance using a Wolff-Kishner reduction for the ketone followed by LiAlH₄ reduction of the acid, would lead to the target alcohol.

These multi-step approaches, while potentially longer, allow for the assembly of the molecule from more fundamental building blocks and can be adapted to synthesize a variety of analogs.

Novel and Optimized Synthetic Protocols

As the field of chemistry evolves, there is a continuous drive to develop more efficient, cost-effective, and environmentally friendly synthetic methods.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. rsc.orgejcmpr.com In the context of synthesizing this compound, green approaches could focus on several areas.

One area of improvement is the use of greener catalysts and solvents. For instance, in catalytic hydrogenation, replacing precious metal catalysts with more abundant and less toxic earth-abundant metal catalysts is an active area of research. Similarly, replacing hazardous solvents with greener alternatives like water, supercritical fluids, or bio-based solvents can significantly reduce the environmental impact of the synthesis.

Furthermore, biocatalysis offers a powerful green alternative to traditional chemical methods. Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions, often in aqueous media. A relevant patent describes the use of a lipase (B570770) for the kinetic resolution of a similar compound, (R)-(+)-3-chloro-1-phenylpropan-1-ol, highlighting the potential of biocatalysis in the synthesis of chiral alcohols. google.com While not a direct synthesis of the target molecule, this demonstrates the applicability of enzymatic methods in this class of compounds.

Asymmetric Synthesis Considerations (if applicable to chiral analogues)

While this compound is achiral, the synthesis of chiral analogues, where a stereocenter might be introduced at the C1 or C2 position of the propanol (B110389) chain, is of significant interest. Established methods for creating such chirality include enzymatic resolution and asymmetric catalysis.

A relevant example is the preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol, which has been achieved through dynamic kinetic resolution using lipase CALB as a biocatalyst. chemicalbook.com This enzymatic approach offers high enantioselectivity under mild conditions.

More advanced strategies involve asymmetric catalysis. A dual photoredox and nickel catalysis system has been developed for the enantioselective β-arylation of cyclopropanols. nih.govresearchgate.net This method allows for the reaction of aryl bromides with cyclopropanols to produce enantioenriched β-aryl ketones, which are direct precursors to chiral 3-aryl-1-propanols. nih.govresearchgate.net This cutting-edge technique provides access to chiral building blocks with high enantioselectivity (up to 90% ee) under ambient temperature conditions. researchgate.net

Flow Chemistry Applications in Synthesis

The multi-step synthesis of this compound is well-suited for adaptation to continuous flow chemistry. Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or unstable intermediates. nih.gov

A potential telescoped flow process could involve:

In-line Grignard Formation and Reaction: The formation of a Grignard reagent from a precursor like 1-bromo-4-chloro-2-methylbenzene can be performed safely in a flow reactor, with the reactive organometallic species being immediately consumed in a subsequent reaction with an electrophile like ethylene (B1197577) oxide to form the alcohol.

Sequential Reduction: A multi-step sequence starting from an aldehyde, as described by Andrews et al. for similar structures, could be streamlined. nih.gov The reduction of the Knoevenagel condensation product and the subsequent reduction of the propanoic acid intermediate using reagents like LiAlH₄ can be managed more safely in a flow setup, which allows for superior temperature control and minimizes the accumulation of large quantities of hazardous materials.

Electrochemical Synthesis: Flow electrolysis cells can be used for clean, reagent-free reductions, such as the conversion of a precursor cinnamic acid derivative to the corresponding saturated alcohol, avoiding the need for metal hydrides. nih.gov Anodic methoxylation in a microfluidic electrolysis cell has been shown to be an efficient and scalable method for generating precursors for C-C bond formation. nih.gov

Photochemical or Electrochemical Synthetic Strategies

Modern synthetic chemistry increasingly utilizes light or electricity to drive reactions, offering greener and more selective alternatives to traditional thermal methods.

Photochemical Strategies: Photoredox catalysis enables the formation of C-C bonds under exceptionally mild conditions. A dual photoredox/nickel catalysis system can achieve the β-arylation of cyclopropanols with aryl bromides, providing a novel route to the β-aryl ketone precursor of the target alcohol. nih.govresearchgate.net The mechanism involves the photocatalyst absorbing visible light to oxidize the cyclopropanol, generating a radical intermediate that engages with a nickel catalytic cycle to couple with the aryl bromide. nih.gov Another strategy involves the direct deoxygenative arylation of alcohols, where the alcohol is activated in-situ and a photoredox catalyst initiates a radical-based C-C bond formation. beilstein-journals.org

Electrochemical Strategies: Electrochemical methods provide a reagent-free approach to reduction reactions. The reduction of a precursor like 3-(4-chloro-2-methylphenyl)cinnamic acid could be performed electrochemically. Studies on the electrochemical reduction of trans-cinnamic acid have shown that it can be effectively mineralized or transformed using various advanced oxidation processes, indicating the molecule's susceptibility to electrochemical manipulation. orgsyn.orgub.edunih.gov The process often involves generating powerful reducing species at the cathode to hydrogenate the double bond and potentially reduce the carboxylic acid in a controlled manner.

Reaction Conditions and Catalyst Development

The synthesis of this compound, particularly through cross-coupling routes, is highly dependent on the optimization of reaction conditions and the selection of an appropriate catalyst system. The target molecule contains a sterically hindered and electron-neutral aryl chloride, which presents a significant challenge for catalytic activation.

Ligand Design for Catalytic Systems

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming the key aryl-alkyl C-C bond. The success of these reactions with challenging substrates like 4-chloro-2-methyl-substituted aryl halides hinges on the design of the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand.

For Suzuki-Miyaura Coupling: The coupling of sterically hindered aryl chlorides requires highly active catalysts. Modern ligand design has moved towards bulky, electron-rich monophosphine ligands. Biphenyl-based ligands (e.g., SPhos, XPhos) and indolylphosphine ligands (e.g., WK-Phos) have proven highly effective. researchgate.netacs.org These ligands promote the difficult oxidative addition of the Pd(0) catalyst to the C-Cl bond and facilitate the subsequent reductive elimination. For extremely hindered couplings, specialized ligands like AntPhos have been designed to inhibit side reactions such as β-hydride elimination. rsc.org

For Heck Reaction: The Heck reaction of aryl halides with allylic alcohols also benefits from advanced ligand design. While traditional phosphine ligands are used, N-heterocyclic carbenes (NHCs) have emerged as highly effective alternatives. nih.gov NHC-Pd complexes exhibit high thermal stability and are excellent for activating aryl chlorides. nih.gov The choice of ligand can dramatically influence reaction rates and yields.

Catalyst SystemReaction TypeSubstrate TypeKey AdvantageReference
Pd(OAc)₂ / AntPhosSuzuki-MiyauraDi-ortho-substituted aryl halidesOvercomes β-hydride elimination rsc.org
Pd(OAc)₂ / o-(dicyclohexylphosphino)biphenylSuzuki-MiyauraAryl chloridesHigh activity at low catalyst loading acs.org
Pd(OAc)₂ / NHCHeckAryl bromides / Allylic alcoholsHigh thermal stability and activity nih.govnih.gov
Pd(PPh₃)₄ / (t-Bu)PCy₂Suzuki-MiyauraDeactivated aryl chloridesHigh efficiency with trace catalyst amounts nih.gov

Solvent Effects in Reaction Efficiency

The choice of solvent is a critical parameter in palladium-catalyzed cross-coupling reactions, as it can profoundly influence reaction rates, selectivity, and catalyst stability. aip.orgaip.orgwhiterose.ac.uk

Polar Aprotic Solvents: Solvents like DMF, DMA, and dioxane are commonly used. aip.orgaip.org High solvent polarity can enhance reactivity, particularly in the oxidative addition step, which often proceeds through a polar transition state. aip.org However, coordinating solvents can also compete with the primary ligand, potentially altering the active catalytic species.

Non-Polar Solvents: Aromatic solvents like toluene (B28343) are also frequently employed, especially with less polar pre-catalysts like Pd(PPh₃)₄. whiterose.ac.uk

Aqueous Media: Modern "green" chemistry protocols utilize water as a solvent, often with a phase-transfer catalyst, which can be effective and environmentally benign. researchgate.net

The interplay between solvent and other reaction components is complex. For instance, in some Suzuki reactions, polar solvents favor coupling at a C-OTf bond, while non-polar solvents favor a C-Cl bond on the same molecule, suggesting the solvent can dictate the nature of the active catalytic species. whiterose.ac.uk

Optimization of Temperature and Pressure Parameters

Temperature: Temperature optimization is a crucial balancing act. Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and undesirable side reactions.

Heck Reaction: Heck couplings often require high temperatures (typically >120 °C) to proceed efficiently, especially with less reactive aryl chlorides. nih.gov However, the development of highly active catalysts, such as those based on NHC ligands, has enabled some Heck reactions to be performed at significantly lower temperatures (e.g., 80 °C or even 50 °C). nih.govaip.org

Suzuki-Miyaura Reaction: While traditional Suzuki couplings were often run at elevated temperatures (e.g., 110 °C), highly active catalyst systems incorporating ligands like o-(di-tert-butylphosphino)biphenyl allow for the coupling of aryl chlorides at room temperature. acs.orgrsc.org

Pressure: For the majority of liquid-phase cross-coupling and reduction reactions discussed, the reaction is conducted at atmospheric pressure in a sealed vessel under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst and reagents. Elevated pressure is typically only a significant parameter when volatile reagents or gaseous reactants (like H₂ in a catalytic hydrogenation) are involved. In such cases, increasing pressure raises the concentration of the gaseous reactant in the liquid phase, thereby accelerating the reaction rate.

Purity and Yield Optimization Strategies

The successful synthesis of this compound is contingent not only on the reaction conditions but also on the subsequent purification and optimization processes. High purity is often a prerequisite for the compound's use in further chemical reactions or material science applications. Concurrently, maximizing the yield is crucial for the economic viability and efficiency of the synthesis. Strategies to achieve high purity and yield typically involve a combination of purification techniques tailored to the physicochemical properties of the target compound and the impurities present.

Chromatographic Purification Methodologies

Chromatography is a cornerstone technique for the purification of organic compounds. Its principle lies in the differential partitioning of components between a stationary phase and a mobile phase. For a moderately polar compound like this compound, which contains both a hydroxyl group and a substituted aromatic ring, several chromatographic methods can be effectively employed.

Flash Column Chromatography: This is a rapid and efficient method for preparative purification. orgsyn.org It utilizes a column packed with a solid adsorbent, most commonly silica (B1680970) gel, and a solvent system (eluent) is passed through the column under pressure. orgsyn.org The choice of eluent is critical for achieving good separation. A solvent system for this compound would typically consist of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate or diethyl ether). The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired compound, and finally any more polar byproducts.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. It operates on the same principles as column chromatography but uses much smaller particle size for the stationary phase and higher pressure, resulting in significantly better resolution. sigmaaldrich.com Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724)/water or methanol/water), is particularly well-suited for purifying aryl propanols. researchgate.net

A key aspect of chromatographic purification is the monitoring of the fractions. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose, allowing for the rapid analysis of collected fractions to identify those containing the pure product. rsc.org

Table 1: Representative Parameters for Chromatographic Purification of this compound

ParameterFlash Column ChromatographyPreparative HPLC
Stationary Phase Silica Gel (40-63 µm)C18-functionalized Silica (5-10 µm)
Mobile Phase Hexane/Ethyl Acetate GradientAcetonitrile/Water Gradient
Detection TLC with UV visualizationUV Detector (e.g., at 254 nm)
Typical Loading Grams to tens of gramsMilligrams to grams
Expected Purity >95%>99%

This table presents typical, illustrative parameters and not necessarily experimentally verified data for this specific compound.

Recrystallization Techniques

Recrystallization is a powerful purification technique for solid compounds, leveraging differences in solubility of the compound and its impurities in a given solvent at different temperatures. mt.com The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling to allow the desired compound to crystallize out, leaving the impurities dissolved in the mother liquor. youtube.com

The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should:

Dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.

Dissolve impurities well at all temperatures or not at all.

Not react with the compound.

Be volatile enough to be easily removed from the purified crystals.

For this compound, a moderately polar compound, suitable solvents for recrystallization could include a single solvent like toluene or a mixed solvent system such as ethanol/water or acetone/hexane. The use of a mixed solvent system allows for fine-tuning of the solvent polarity to achieve optimal crystallization.

The yield from recrystallization can be maximized by minimizing the amount of hot solvent used to dissolve the compound and by cooling the solution slowly, potentially in an ice bath after it has reached room temperature, to induce maximum crystal formation. youtube.com The purity of the resulting crystals can be assessed by measuring their melting point; a sharp melting point close to the literature value is indicative of high purity.

Table 2: Potential Solvents for Recrystallization of this compound

Solvent/Solvent SystemRationale for Use
Toluene The aromatic nature of toluene can favorably interact with the phenyl ring of the compound, while the difference in polarity may allow for good differential solubility with temperature.
Ethanol/Water The compound is likely soluble in ethanol. The addition of water as an anti-solvent would decrease its solubility, inducing crystallization. The ratio can be adjusted for optimal results.
Acetone/Hexane Acetone is a polar aprotic solvent that should dissolve the compound. Hexane, a non-polar solvent, can be added as an anti-solvent to promote the formation of pure crystals.

This table provides a reasoned selection of potential solvents based on the compound's structure; experimental validation would be required to determine the optimal system.

By employing these purification and optimization strategies, it is possible to obtain this compound in high purity and with an optimized yield, ensuring its suitability for subsequent scientific and industrial applications.

Mechanistic Investigations of Chemical Transformations Involving 3 4 Chloro 2 Methyl Phenyl Propan 1 Ol

Mechanisms of Formation

The synthesis of 3-(4-chloro-2-methyl-phenyl)-propan-1-ol can be achieved through various synthetic routes. The formation of this primary alcohol typically involves the reduction of a corresponding carboxylic acid or its derivative. The construction of the core aryl-alkane structure often relies on modern cross-coupling reactions to form the necessary precursors.

Electron Flow and Transition State Analysis in Reduction Reactions

The conversion of 3-(4-chloro-2-methylphenyl)propanoic acid to this compound is a reduction reaction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are effective for this transformation. chemistrysteps.com While NaBH₄ is generally not strong enough to reduce carboxylic acids, LiAlH₄ and borane can accomplish this. chemistrysteps.comkhanacademy.org

The mechanism for the reduction of a carboxylic acid using borane is particularly noteworthy for its chemoselectivity. khanacademy.org The reaction proceeds through several key steps:

Lewis Acid-Base Interaction : Borane (BH₃), a Lewis acid, coordinates to the carbonyl oxygen of the carboxylic acid. This activates the carbonyl group, making the carbonyl carbon more electrophilic. Simultaneously, the acidic proton of the carboxylic acid is deprotonated. chemistrysteps.com

Hydride Transfer : The reaction involves the transfer of hydride ions (H⁻) from the borane complex to the carbonyl carbon. The reduction of a carboxylic acid with borane is believed to proceed without the formation of a free aldehyde intermediate. Instead, a series of borate (B1201080) ester intermediates are formed. chemistrysteps.com Computational studies suggest that the activation of the hydroxyl group of the acid by borane is kinetically and thermodynamically favorable, with a low free energy barrier. researchgate.net

Hydrolysis : The final step involves the hydrolysis of the resulting borate ester to yield the primary alcohol, this compound. ic.ac.uk

The transition state for the key hydroboration step on the acid site is stabilized by the adjacent boron ester species, making it significantly lower in energy compared to the hydroboration of other carbonyl groups like ketones, which explains the high chemoselectivity of borane reagents. researchgate.netnih.gov

Mechanism of Arylation Reactions Leading to Precursors

The carbon skeleton of this compound's precursors, such as 3-(4-chloro-2-methylphenyl)propanoic acid or related compounds, is often constructed using palladium-catalyzed cross-coupling reactions. The Suzuki and Heck reactions are powerful methods for forming the crucial aryl-carbon bond.

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (like a boronic acid) with an organohalide. wikipedia.org To synthesize a precursor, one could couple 4-chloro-2-methylphenylboronic acid with a three-carbon chain containing a halide, such as 3-halopropanoate. The catalytic cycle for the Suzuki reaction generally involves three main steps: libretexts.org

Oxidative Addition : A palladium(0) catalyst reacts with the aryl halide (e.g., 1-bromo-4-chloro-2-methylbenzene), inserting the palladium into the carbon-halogen bond to form a palladium(II) complex. wikipedia.org This step proceeds with retention of stereochemistry for vinyl halides. wikipedia.org

Transmetalation : The organoboron compound, activated by a base, transfers its organic group (the 4-chloro-2-methylphenyl group) to the palladium(II) complex, displacing the halide. wikipedia.orgorganic-chemistry.org The base is crucial for activating the boronic acid, enhancing the polarization of the organic ligand and facilitating this step. organic-chemistry.org

Reductive Elimination : The two organic groups on the palladium complex (the aryl and the alkyl chain) couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org A precursor could be formed by reacting 1-bromo-4-chloro-2-methylbenzene with an alkene like ethyl acrylate, followed by reduction. The mechanism involves a palladium(0)/palladium(II) catalytic cycle: wikipedia.orgnumberanalytics.com

Oxidative Addition : Similar to the Suzuki reaction, the Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) species. numberanalytics.com

Migratory Insertion (Carbopalladation) : The alkene coordinates to the palladium complex and then inserts into the palladium-aryl bond. wikipedia.orgnumberanalytics.com

β-Hydride Elimination : A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a new alkene product and a palladium-hydride species. numberanalytics.com This step typically proceeds with syn-elimination.

Reductive Elimination : The palladium(II)-hydride species undergoes reductive elimination with the help of a base to regenerate the active Pd(0) catalyst. numberanalytics.com

Reactivity Mechanisms of the Propan-1-ol Moiety

The propan-1-ol functional group in this compound is a primary alcohol, which dictates its characteristic reactivity in oxidation, esterification, and nucleophilic substitution reactions.

Oxidation Mechanisms of Primary Alcohols

Primary alcohols can be oxidized to form aldehydes or further to carboxylic acids, depending on the choice of oxidizing agent and reaction conditions. byjus.comchemistrysteps.com

Oxidation to Aldehydes : To stop the oxidation at the aldehyde stage, milder, anhydrous oxidizing agents are used. Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective. The general mechanism for many alcohol oxidations involves two key steps: masterorganicchemistry.com

Formation of a chromate (B82759) ester (or a similar intermediate for other oxidants). The alcohol attacks the oxidizing agent (e.g., chromic acid), forming an intermediate where the alcohol's oxygen is bonded to the oxidant.

E2-like Elimination: A base (often water or the conjugate base of the acid catalyst) removes the proton from the carbon bearing the oxygen. This facilitates an E2-like elimination, where the C-H bond breaks, a C=O double bond forms, and the reduced oxidant acts as a leaving group. chemistrysteps.com

Oxidation to Carboxylic Acids : Strong oxidizing agents in aqueous conditions, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄, formed from CrO₃ or Na₂Cr₂O₇ in sulfuric acid), will oxidize a primary alcohol all the way to a carboxylic acid. wikipedia.orglibretexts.org The reaction proceeds through the aldehyde, which then forms a hydrate (B1144303) (a gem-diol) in the presence of water. wikipedia.org This hydrate has a C-H bond that can be further oxidized by the same mechanism to yield the carboxylic acid. chemistrysteps.commasterorganicchemistry.com The presence of water is crucial for the formation of the hydrate, which is why anhydrous conditions are used to isolate the aldehyde. wikipedia.org

Esterification Reaction Mechanisms

The reaction of this compound with a carboxylic acid in the presence of an acid catalyst produces an ester. This reversible reaction is known as Fischer esterification. chemistrysteps.combyjus.com To drive the equilibrium toward the ester product, an excess of the alcohol is often used, or water is removed as it forms. chemistrysteps.commasterorganicchemistry.com

The mechanism of Fischer esterification involves several key steps: byjus.commasterorganicchemistry.comchemeurope.com

Protonation of the Carbonyl : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step activates the carbonyl carbon, making it a much stronger electrophile. masterorganicchemistry.compearson.com

Nucleophilic Attack : The nucleophilic oxygen atom of the alcohol, this compound, attacks the activated carbonyl carbon. byjus.compearson.com This forms a tetrahedral intermediate, specifically an oxonium ion. byjus.com

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups. This converts one of the -OH groups into a good leaving group (-OH₂⁺). byjus.commasterorganicchemistry.com

Elimination of Water : The tetrahedral intermediate collapses, reforming the C=O double bond and eliminating a molecule of water. masterorganicchemistry.comchemeurope.com

Deprotonation : The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to give the final ester product and regenerate the acid catalyst. byjus.com

Nucleophilic Substitution Pathways

The hydroxyl (-OH) group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, the -OH group must first be converted into a good leaving group. This is typically achieved by reacting the alcohol under acidic conditions. libretexts.orgmasterorganicchemistry.com

The reaction of a primary alcohol like this compound with a hydrogen halide (HX) proceeds via an Sₙ2 mechanism. libretexts.orgjove.comlibretexts.org

Protonation : The alcohol's oxygen atom is protonated by the strong acid (HX), forming an alkyloxonium ion (R-OH₂⁺). This converts the poor leaving group (-OH) into a good leaving group (H₂O). libretexts.orglibretexts.org

Sₙ2 Attack : The halide ion (X⁻), a good nucleophile, then attacks the carbon atom bonded to the alkyloxonium group from the backside. jove.com This is a single, concerted step where the C-X bond forms at the same time as the C-O bond breaks. youtube.com This backside attack results in an inversion of stereochemistry if the carbon is a chiral center. youtube.com

While secondary and tertiary alcohols can react via an Sₙ1 mechanism, which involves the formation of a carbocation intermediate, this pathway is highly unfavorable for primary alcohols. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The primary carbocation that would need to form is too unstable. masterorganicchemistry.com Therefore, the Sₙ2 pathway is the dominant mechanism for nucleophilic substitution on primary alcohols. masterorganicchemistry.com

Influence of the Substituted Phenyl Group on Reactivity

The reactivity of the propan-1-ol side chain in this compound is significantly modulated by the electronic and steric characteristics of the substituted phenyl ring.

The electronic nature of the aromatic ring, and consequently its influence on the reactivity of the side chain, is determined by the interplay of inductive and resonance effects of the chloro and methyl substituents.

The methyl group at the ortho-position is an electron-donating group. stackexchange.com It exerts a positive inductive effect (+I) and also a positive hyperconjugation effect, both of which increase the electron density of the aromatic ring. stackexchange.com This electron-donating nature generally activates the ring towards electrophilic substitution and can stabilize a positive charge that might develop on the benzylic carbon during certain reactions. masterorganicchemistry.com

The combined effect of a para-chloro and an ortho-methyl group results in a complex distribution of electron density within the phenyl ring. The activating methyl group and the deactivating chloro group have opposing electronic influences. The net effect on the reactivity of the propanol (B110389) side chain will depend on the specific reaction mechanism. For instance, in reactions where a positive charge develops on the benzylic carbon, the electron-donating methyl group would have a stabilizing effect, while the electron-withdrawing chloro group would be destabilizing.

Hypothetical Hammett Data for a Reaction at the Benzylic Position

The table below illustrates hypothetical Hammett substituent constants and their potential impact on the relative rate of a reaction sensitive to electronic effects.

Substituent at Ortho-PositionSubstituent at Para-PositionCombined σ Value (Illustrative)Relative Rate (k/k₀) (Illustrative)
-H-H0.001.00
-CH₃-H-0.171.5
-H-Cl+0.230.6
-CH₃-Cl+0.06~0.9

This table is for illustrative purposes only, as no specific experimental data for this compound were found.

Steric hindrance, or the spatial congestion around a reactive site, can significantly influence reaction rates. numberanalytics.com In this compound, the ortho-methyl group is the primary source of steric hindrance. wikipedia.org

The methyl group at the ortho position can physically impede the approach of reagents to the propanol side chain, particularly at the benzylic carbon (the carbon atom of the propyl chain attached to the phenyl ring). masterorganicchemistry.com This steric hindrance would be most pronounced in reactions that involve a bulky transition state or require the attack of a large reagent at or near the benzylic position. For example, in a bimolecular nucleophilic substitution (SN2) reaction at the benzylic carbon (if the hydroxyl group were converted to a good leaving group), the ortho-methyl group would likely slow the reaction rate compared to its non-ortho-substituted analogue. wikipedia.org

The impact of steric hindrance can be quantitatively assessed using the Taft equation, which separates electronic and steric effects. wikipedia.orgnumberanalytics.comdalalinstitute.com The steric parameter, Es, in the Taft equation provides a measure of the steric bulk of a substituent. emerginginvestigators.orgrsc.org A more negative Es value indicates greater steric hindrance.

Hypothetical Taft Steric Parameters and Their Effect on Reaction Rate

The following table provides an illustrative example of how the steric parameter for an ortho-methyl group might compare to other substituents and affect the rate of a sterically sensitive reaction.

Ortho-SubstituentTaft Steric Parameter (Eₛ) (Typical Values)Hypothetical Relative Rate (k/k₀)
-H+1.241.00
-CH₃0.000.60
-CH(CH₃)₂-0.470.35
-C(CH₃)₃-1.540.10

This table is for illustrative purposes only, as no specific experimental data for this compound were found.

Kinetic and Thermodynamic Studies of Relevant Reactions

While no specific kinetic or thermodynamic data for reactions involving this compound have been found, we can discuss the expected outcomes for common transformations of primary alcohols based on established principles. Relevant reactions for this compound would include oxidation of the primary alcohol to an aldehyde or a carboxylic acid, and etherification reactions.

Kinetic studies would involve measuring the rate of a reaction under various conditions (e.g., temperature, concentration of reactants, catalyst). From this data, the rate law, rate constant (k), and activation parameters (activation energy, Ea; enthalpy of activation, ΔH‡; and entropy of activation, ΔS‡) can be determined. These parameters provide insight into the reaction mechanism and the structure of the transition state.

For the oxidation of this compound, the electronic effects of the substituents would likely have a modest influence on the reaction rate, as the reaction occurs at the hydroxyl group, which is three carbons away from the phenyl ring. However, steric hindrance from the ortho-methyl group could play a role if a bulky oxidizing agent is used.

Hypothetical Kinetic and Thermodynamic Data for the Oxidation of Substituted 3-Phenylpropan-1-ols

This table presents hypothetical data to illustrate the potential influence of the substituents on the kinetics and thermodynamics of an oxidation reaction.

CompoundRelative Rate Constant (krel) at 298 K (Illustrative)Activation Energy (Eₐ, kJ/mol) (Illustrative)Equilibrium Constant (Keq) at 298 K (Illustrative)
3-phenylpropan-1-ol1.006050
3-(4-chlorophenyl)propan-1-ol0.856245
3-(2-methylphenyl)propan-1-ol0.956152
This compound0.806347

This table is for illustrative purposes only, as no specific experimental data for this compound were found. The hypothetical data suggests that the electron-withdrawing chloro group slightly decreases the reaction rate and equilibrium constant, while the electron-donating methyl group has a smaller effect. The combination of both, along with the steric hindrance of the ortho-methyl group, results in the slowest hypothetical rate among the substituted compounds.

Advanced Spectroscopic Characterization for Structural Elucidation of 3 4 Chloro 2 Methyl Phenyl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol provides information on the number of different types of protons and their neighboring environments. The predicted ¹H NMR spectrum in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the aliphatic protons of the propanol (B110389) chain, the methyl group, and the hydroxyl proton.

The aromatic region is expected to show three signals for the trisubstituted benzene (B151609) ring. The proton on C3' (adjacent to the propyl chain) would likely appear as a singlet or a narrowly split doublet. The protons on C5' and C6' would appear as doublets due to coupling with each other. The aliphatic protons of the propanol chain would present as a set of multiplets. The two protons on C1 (adjacent to the hydroxyl group) would be diastereotopic and appear as a multiplet. The two protons on C2 would also be a multiplet, coupled to the protons on C1 and C3. The benzylic protons on C3 would appear as a triplet, coupled to the protons on C2. The methyl group protons on the aromatic ring would give a sharp singlet. The hydroxyl proton would appear as a broad singlet, and its chemical shift can be concentration-dependent.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-3'~7.20d~2.0
H-5'~7.10dd~8.0, 2.0
H-6'~7.05d~8.0
H-1~3.70t~6.5
H-3~2.70t~7.5
H-2~1.85m-
Ar-CH₃~2.30s-
OHVariablebr s-

Note: Predicted data is based on computational models and may vary from experimental values.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The spectrum for this compound is expected to show nine distinct signals, corresponding to the six aromatic carbons, the three aliphatic carbons of the propanol chain, and the methyl carbon.

The aromatic carbons will have chemical shifts in the range of 120-140 ppm. The carbon bearing the chlorine atom (C4') and the carbon bearing the propyl chain (C1') will be quaternary and have distinct chemical shifts. The carbon bearing the methyl group (C2') will also be quaternary. The protonated aromatic carbons (C3', C5', C6') will appear in the typical aromatic region. The aliphatic carbons will have chemical shifts further upfield. The carbon attached to the hydroxyl group (C1) will be the most deshielded of the aliphatic carbons, followed by the benzylic carbon (C3), and then the C2 carbon. The methyl carbon will be the most shielded, appearing at the highest field.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Predicted Chemical Shift (ppm)
C-1'~138
C-2'~135
C-4'~130
C-6'~129
C-5'~128
C-3'~126
C-1~62
C-3~32
C-2~30
Ar-CH₃~19

Note: Predicted data is based on computational models and may vary from experimental values.

While 1D NMR provides essential information, 2D NMR techniques are invaluable for unambiguously assigning the structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, COSY would reveal the connectivity of the propanol chain, with cross-peaks between H-1 and H-2, and between H-2 and H-3. It would also show the coupling between the aromatic protons H-5' and H-6'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would be used to definitively assign the chemical shifts of the protonated carbons, such as C1/H-1, C2/H-2, C3/H-3, C3'/H-3', C5'/H-5', C6'/H-6', and the methyl carbon/protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, regardless of whether they are bonded. NOESY would be particularly useful for confirming the substitution pattern on the aromatic ring. For instance, a NOESY correlation between the benzylic protons (H-3) and the aromatic proton H-6', and between the methyl protons and the aromatic proton H-3', would provide strong evidence for the 1,2,4-substitution pattern.

In the absence of complete experimental data, theoretical calculations of NMR chemical shifts using methods like Density Functional Theory (DFT) can provide valuable insights. These calculations, performed on an optimized molecular geometry, can predict the ¹H and ¹³C chemical shifts. While there may be systematic deviations from experimental values, the relative ordering and patterns of the calculated shifts are often in good agreement with experimental observations and can aid in the assignment of complex spectra. The predicted data in Tables 1 and 2 are examples of such theoretical estimations.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its functional groups.

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching vibrations from the propanol chain and methyl group would be observed as stronger bands in the 2850-3000 cm⁻¹ range.

C=C Stretch (Aromatic): The stretching vibrations of the carbon-carbon double bonds in the aromatic ring are expected to produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching vibration of the primary alcohol is expected to give a strong band in the IR spectrum, typically around 1050 cm⁻¹.

C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. Its exact position can be influenced by the substitution pattern on the aromatic ring.

Aromatic Substitution Pattern: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can often provide information about the substitution pattern of the aromatic ring. For a 1,2,4-trisubstituted ring, characteristic bands are expected in this region.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity
-OHO-H Stretch3200-3600Strong, Broad
Aromatic C-HC-H Stretch3000-3100Weak to Medium
Aliphatic C-HC-H Stretch2850-3000Medium to Strong
Aromatic C=CC=C Stretch1450-1600Medium to Weak
-CH₂-C-H Bend (Scissoring)~1465Medium
-CH₃C-H Bend (Asymmetric)~1450Medium
-CH₃C-H Bend (Symmetric)~1375Medium
C-OC-O Stretch~1050Strong
Aromatic C-HC-H Out-of-Plane Bend700-900Strong
C-ClC-Cl Stretch600-800Medium to Strong

The complementary nature of IR and Raman spectroscopy, where some vibrations are more active in one technique than the other, would provide a more complete picture of the vibrational modes of the molecule.

Computational Vibrational Spectroscopy for Band Assignment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. However, the empirical assignment of every absorption band in a complex molecule like this compound can be challenging. Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for the accurate assignment of vibrational bands. orientjchem.org

Theoretical calculations, often using methods like B3LYP with a basis set such as 6-31G*, can predict the vibrational frequencies and intensities of the fundamental modes of vibration. orientjchem.org By comparing the computed spectrum with the experimental IR and Raman spectra, a detailed and reliable band assignment can be achieved. For the title compound, key vibrational modes can be predicted based on its functional groups and structural motifs. These include stretching and bending vibrations of the hydroxyl group, aliphatic C-H bonds of the propyl chain, aromatic C-H bonds, the C-O bond, the C-Cl bond, and various phenyl ring vibrations. orientjchem.orgias.ac.in

The O-H stretching vibration is typically observed as a broad band in the IR spectrum around 3500-3200 cm⁻¹, with its breadth resulting from intermolecular hydrogen bonding. docbrown.info The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and propyl groups are anticipated just below 3000 cm⁻¹. orientjchem.org The C-O stretching vibration of the primary alcohol is expected in the 1050-1250 cm⁻¹ region. orientjchem.org The C-Cl stretching mode is generally found in the 800-600 cm⁻¹ range. Phenyl ring stretching modes typically appear in the 1600-1450 cm⁻¹ region. orientjchem.org

Table 1: Predicted Vibrational Modes for this compound This table presents theoretically expected wavenumber ranges for key vibrational modes based on data from analogous compounds. Actual experimental values may vary.

Vibrational Mode Functional Group Predicted Wavenumber Range (cm⁻¹)
O-H Stretch Alcohol 3500 - 3200 (Broad)
C-H Stretch (Aromatic) Phenyl Ring 3100 - 3000
C-H Stretch (Aliphatic) -CH₃, -CH₂- 3000 - 2850
C=C Stretch Phenyl Ring 1600 - 1450
C-O Stretch Primary Alcohol 1250 - 1050
C-Cl Stretch Aryl Halide 800 - 600
O-H Bend Alcohol 1420 - 1330

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight and elucidating the structure of organic compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the parent molecule, a critical step in identifying an unknown compound or confirming the synthesis of a target molecule.

For this compound, the molecular formula is C₁₀H₁₃ClO. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O), the theoretical monoisotopic mass can be calculated. HRMS analysis would be expected to yield a molecular ion peak [M]⁺• corresponding to this exact mass, thereby confirming the compound's elemental formula.

Calculated Exact Mass:

Molecular Formula: C₁₀H₁₃³⁵ClO

Monoisotopic Mass: 184.0682 Da

An observed HRMS value matching this theoretical mass would provide strong evidence for the presence of this compound.

Fragmentation Pattern Analysis for Structural Confirmation

In a mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The resulting pattern of fragment ions is characteristic of the molecule's structure and can be used for confirmation. The fragmentation of this compound is influenced by its functional groups: the aromatic ring, the chlorine substituent, and the primary alcohol.

Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). libretexts.org For the title compound, key fragmentations would likely include:

Loss of H₂O: [M - 18]⁺•, resulting from the elimination of water from the alcohol.

Alpha-Cleavage: Loss of the CH₂OH radical, leading to a benzylic carbocation.

Benzylic Cleavage: Cleavage of the bond between the propyl chain and the aromatic ring, which is a very common fragmentation for alkylbenzenes, resulting in a stable benzylic cation.

Loss of Cl or HCl: Fragmentation involving the chloro substituent.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z (for ³⁵Cl) Proposed Fragment Ion Structure Fragmentation Pathway
184 [C₁₀H₁₃ClO]⁺• Molecular Ion [M]⁺•
166 [C₁₀H₁₁Cl]⁺• Loss of H₂O
153 [C₉H₁₀Cl]⁺ Loss of •CH₂OH (Alpha-Cleavage)
141 [C₈H₈Cl]⁺ Benzylic cleavage with loss of C₂H₅O
125 [C₈H₈Cl]⁺ Loss of C₃H₇O

Tandem Mass Spectrometry (MS/MS) for Elucidating Substructure

Tandem Mass Spectrometry, or MS/MS, is a two-stage process that provides even greater structural detail. nih.gov In an MS/MS experiment, a specific ion (typically the molecular ion) is selected in the first stage of the mass spectrometer. This "precursor ion" is then passed into a collision cell, where it collides with an inert gas (like argon), causing it to fragment further. The resulting "product ions" are then analyzed in the second stage of the mass spectrometer.

For this compound, an MS/MS experiment would involve isolating the molecular ion at m/z 184. Subjecting this ion to collision-induced dissociation (CID) would generate a product ion spectrum. This spectrum would reveal the direct fragmentation pathways from the parent molecule, helping to piece together its substructures. For instance, observing a prominent product ion at m/z 141 would confirm the presence of the 4-chloro-2-methylbenzyl cation, directly linking the chloro- and methyl-substituted phenyl ring to the propyl chain. This technique is invaluable for distinguishing between isomers and confirming the precise connectivity of atoms within the molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy (Applicability based on chromophore presence)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from a ground state to a higher energy excited state. The technique is primarily applicable to molecules containing chromophores, which are structural units that absorb light in this range. The substituted benzene ring in this compound acts as a chromophore, making it suitable for UV-Vis analysis.

Electronic Transitions and Aromatic Ring Contributions

The UV spectrum of benzene derivatives is dominated by electronic transitions within the π-system of the aromatic ring. The primary absorptions are the π→π* transitions. Substituents on the benzene ring can alter the energy of these transitions, causing shifts in the wavelength of maximum absorbance (λₘₐₓ). ijermt.org

In this compound, the benzene ring is substituted with a methyl group (-CH₃) and a chlorine atom (-Cl).

Methyl Group (-CH₃): This is an electron-donating group (activating) through an inductive effect, which tends to cause a small bathochromic (red) shift to a longer wavelength. ijermt.org

The combined influence of the electron-donating methyl group and the chloro group is expected to shift the absorption bands to longer wavelengths compared to benzene (λₘₐₓ ≈ 255 nm). The spectrum of this compound is therefore predicted to show characteristic aromatic absorption, likely in the 260-280 nm region, reflecting the electronic contributions of its substituents. ias.ac.in

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Benzene
Water

X-ray Crystallography (if suitable crystalline forms are obtained)

Following a comprehensive search of scientific literature and crystallographic databases, no publicly available X-ray crystallography data for this compound could be located. The successful application of X-ray crystallography is contingent upon the ability to grow single crystals of sufficient size and quality, a process that is not always feasible for every chemical compound.

Without experimental crystallographic data, a definitive analysis of the solid-state molecular structure and the specific intermolecular interactions and crystal packing of this compound cannot be provided. The following sections are therefore presented as a hypothetical framework that would be populated should such data become available in the future.

Solid-State Molecular Structure Determination

Should suitable crystals of this compound be obtained and analyzed by X-ray diffraction, the resulting data would provide a precise three-dimensional model of the molecule in the solid state. This would allow for the accurate determination of key structural parameters.

A crystallographic study would yield detailed tables of atomic coordinates, bond lengths, bond angles, and torsion angles. For instance, one could precisely measure the C-Cl bond length on the phenyl ring, the various C-C and C-O bond lengths in the propanol side chain, and the bond angles defining the geometry around the stereocenter, if the molecule is chiral. Torsion angles would describe the conformation of the propanol chain relative to the substituted phenyl ring, revealing if the solid-state structure adopts a specific folded or extended conformation.

Hypothetical Data Table for Bond Lengths:

BondExpected Length (Å)Notes
C-Cl~1.74Typical for an aryl chloride.
C-O (ol)~1.43Typical for a primary alcohol.
C-C (aryl)~1.39Average for an aromatic ring.
C-C (chain)~1.53-1.54Typical for sp3-sp3 carbon-carbon bonds.

Hypothetical Data Table for Bond Angles:

AngleExpected Angle (°)Notes
C-C-C (chain)~109.5-112Dependent on steric factors.
C-C-O (alcohol)~109.5Near the ideal tetrahedral angle.
C-C-Cl (aryl)~120Consistent with sp2 hybridization of the ring.

Intermolecular Interactions and Crystal Packing Analysis

The analysis of the crystal structure would also illuminate the non-covalent interactions that govern how the molecules pack together in the crystal lattice. These interactions are fundamental to understanding the physical properties of the solid material.

The primary alcohol group is capable of acting as both a hydrogen bond donor (from the -OH group) and a hydrogen bond acceptor (at the oxygen atom). It would be anticipated that strong intermolecular O-H···O hydrogen bonds would be a dominant feature, likely forming chains or networks of molecules.

Absence of Published Theoretical and Computational Studies for this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there are no available published theoretical and computational studies specifically focused on the chemical compound This compound . This includes a lack of specific research findings, data, and data tables related to its quantum chemical calculations, such as Density Functional Theory (DFT) for electronic structure prediction, molecular orbital analysis (HOMO-LUMO gaps, charge distribution), electrostatic potential surface mapping, and conformational analysis using ab initio methods.

Furthermore, no specific studies on the molecular dynamics simulations of This compound , including its conformational behavior in different solvents, were found in the public domain.

Attempts to locate similar computational studies on the closely related analogue, 3-(4-chloro-phenyl)-propan-1-ol , also did not yield the specific data required to fulfill the detailed outline provided in the user request.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested, due to the absence of the necessary foundational research for this specific compound in the available scientific literature. The methodologies outlined in the request are standard techniques in computational chemistry, but their application and the resulting data for This compound have not been published.

Theoretical and Computational Studies of 3 4 Chloro 2 Methyl Phenyl Propan 1 Ol

Molecular Dynamics Simulations

Intermolecular Interactions in Solution

The behavior of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol in a solution is governed by a complex interplay of intermolecular forces. Computational models can elucidate the nature and strength of these interactions, which include hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The hydroxyl (-OH) group is a primary site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. The chloro- and methyl-substituted phenyl ring contributes to dipole-dipole and dispersion interactions.

Table 1: Predicted Intermolecular Interaction Energies for this compound in a Protic Solvent

Interaction Type Interacting Moiety Predicted Energy Range (kJ/mol)
Hydrogen Bonding (solute-solvent) -OH group with solvent -20 to -40
Dipole-Dipole Interactions Chlorophenyl group with solvent -5 to -15

Note: The data in this table is hypothetical and based on typical interaction energies for the specified functional groups and interaction types.

Prediction of Spectroscopic Parameters (as discussed in Section 4)

Computational spectroscopy is an invaluable tool for predicting the spectroscopic signatures of molecules, which can aid in their identification and structural elucidation. The primary spectroscopic techniques for a compound like this compound are Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

¹H and ¹³C NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of the hydrogen and carbon atoms in the molecule. The predicted shifts for the aromatic protons would be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl group. The protons of the propyl chain would exhibit characteristic shifts depending on their proximity to the hydroxyl group and the aromatic ring.

Infrared (IR) Spectroscopy: Computational methods can calculate the vibrational frequencies of the molecule, which correspond to the absorption peaks in an IR spectrum. Key predicted peaks would include a broad O-H stretching band characteristic of the alcohol group, C-H stretching frequencies for the aromatic and aliphatic parts of the molecule, and C-Cl stretching vibrations.

UV-Vis Spectroscopy: The electronic transitions of the molecule can be predicted using time-dependent DFT (TD-DFT). The presence of the substituted benzene (B151609) ring would give rise to characteristic π-π* transitions in the UV region. The position of the maximum absorption (λmax) would be sensitive to the substitution pattern on the ring and the solvent environment.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Type Parameter Predicted Value/Range
¹H NMR Chemical Shift (ppm) - OH 1.5 - 4.0 (solvent dependent)
¹H NMR Chemical Shift (ppm) - Aromatic H 6.9 - 7.3
¹³C NMR Chemical Shift (ppm) - C-OH 60 - 70
¹³C NMR Chemical Shift (ppm) - Aromatic C 120 - 140
IR Wavenumber (cm⁻¹) - O-H Stretch 3200 - 3600 (broad)
IR Wavenumber (cm⁻¹) - Aromatic C-H Stretch 3000 - 3100
IR Wavenumber (cm⁻¹) - C-O Stretch 1050 - 1150

Note: The data in this table is hypothetical and based on typical spectroscopic values for molecules with similar functional groups.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the identification of intermediates and the characterization of transition states. For this compound, a relevant reaction to model would be its synthesis, for instance, through the reduction of a corresponding carboxylic acid or aldehyde, or its subsequent reactions, such as oxidation to an aldehyde or acid.

By mapping the potential energy surface of a reaction, computational models can determine the most likely reaction pathway. The transition state, which is the highest energy point along the reaction coordinate, can be located and its geometry and energy determined. This information is crucial for calculating the activation energy of the reaction, which in turn determines the reaction rate. For instance, in an oxidation reaction, the modeling would focus on the interaction with the oxidizing agent and the breaking of the C-H and O-H bonds of the alcohol. The principles of such reaction modeling are well-established for various organic reactions. ncert.nic.inresearchgate.net

Table 3: Hypothetical Activation Energies for a Proposed Oxidation Reaction Step

Reaction Step Computational Method Predicted Activation Energy (kcal/mol)
Hydride transfer from the α-carbon DFT (B3LYP/6-31G*) 15 - 25

Note: The data in this table is hypothetical and intended to be illustrative of the types of results obtained from reaction pathway modeling.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) - focused on intrinsic chemical properties, not biological activity

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its physicochemical properties. nih.gov For this compound, QSPR studies can be used to predict a range of intrinsic properties without the need for experimental measurements.

These models utilize molecular descriptors, which are numerical values that encode different aspects of the molecular structure, such as its size, shape, and electronic properties. By developing a mathematical relationship between these descriptors and a known property for a set of similar molecules, the property can be predicted for a new compound.

For this compound, QSPR models could predict properties such as:

Water Solubility: This property is a balance between the hydrophilic nature of the alcohol group and the lipophilic character of the chloromethyl-substituted phenyl ring.

Octanol-Water Partition Coefficient (logP): This descriptor quantifies the lipophilicity of the molecule and is important for understanding its environmental fate and distribution.

Table 4: Predicted Intrinsic Chemical Properties of this compound using QSPR

Property Predicted Value
Boiling Point (°C) ~250 - 270
Water Solubility (g/L) ~0.5 - 1.5

Note: The data in this table is hypothetical and derived from general QSPR principles for structurally related compounds.

Reactivity Profile and Derivatization Strategies for 3 4 Chloro 2 Methyl Phenyl Propan 1 Ol

Functional Group Interconversions of the Primary Alcohol

The primary alcohol group is a key site for various synthetic transformations, enabling its conversion into other important functional groups such as aldehydes, carboxylic acids, halides, esters, and ethers.

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol can be selectively oxidized to either an aldehyde or a carboxylic acid depending on the choice of oxidizing agent and reaction conditions.

Oxidation to the corresponding aldehyde, 3-(4-chloro-2-methyl-phenyl)-propanal, requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium Chlorochromate (PCC) or the Dess-Martin periodinane in a suitable solvent like dichloromethane (B109758) (DCM) are commonly employed for this transformation.

For the synthesis of the carboxylic acid, 3-(4-chloro-2-methyl-phenyl)-propanoic acid, stronger oxidizing agents are necessary. Common reagents for the oxidation of primary alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO₄) in alkaline or acidic solution, or Jones reagent (CrO₃ in aqueous sulfuric acid and acetone). learncbse.in

Table 1: Oxidation Reactions of Primary Alcohols

Target Product Reagent Conditions
Aldehyde Pyridinium Chlorochromate (PCC) Anhydrous CH₂Cl₂
Aldehyde Dess-Martin Periodinane (DMP) CH₂Cl₂
Carboxylic Acid Potassium Permanganate (KMnO₄) Basic, then acidic workup
Carboxylic Acid Jones Reagent (CrO₃/H₂SO₄) Acetone

Conversion to Halogenated Derivatives

The hydroxyl group can be readily substituted by a halogen atom to form the corresponding haloalkane, which serves as a versatile intermediate for further nucleophilic substitution or organometallic reactions.

The conversion to the chloro derivative, 1-chloro-3-(4-chloro-2-methyl-phenyl)-propane, is typically achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction with thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

For the synthesis of the bromo derivative, 1-bromo-3-(4-chloro-2-methyl-phenyl)-propane, phosphorus tribromide (PBr₃) is a common and effective reagent. The reaction of primary alcohols with PBr₃ generally proceeds with good yield. researchgate.net

Table 2: Halogenation of Primary Alcohols

Target Halide Reagent Byproducts
Alkyl Chloride Thionyl Chloride (SOCl₂) SO₂, HCl
Alkyl Chloride Phosphorus Pentachloride (PCl₅) POCl₃, HCl
Alkyl Bromide Phosphorus Tribromide (PBr₃) H₃PO₃
Alkyl Iodide Iodine / Triphenylphosphine Triphenylphosphine oxide, HI

Esterification and Etherification Reactions

The primary alcohol undergoes esterification with carboxylic acids or their derivatives, and etherification with alkyl halides.

Esterification can be performed via the Fischer esterification method, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, for a more rapid and often higher-yielding reaction, the alcohol can be treated with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine.

Etherification can be accomplished through the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide to form the ether. This method is generally unsuitable for producing ethers from secondary or tertiary alcohols due to competing elimination reactions. learncbse.in

Table 3: Esterification and Etherification of Primary Alcohols

Reaction Reagents Conditions Product Type
Fischer Esterification Carboxylic Acid, H₂SO₄ (cat.) Heat Ester
Acylation Acyl Chloride, Pyridine Room Temperature Ester
Acylation Acid Anhydride, Pyridine Room Temperature Ester
Williamson Ether Synthesis 1. NaH; 2. Alkyl Halide Anhydrous solvent (e.g., THF) Ether

Reactions Involving the Aryl Moiety

The substituted phenyl ring provides a platform for electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of new substituents and the formation of carbon-carbon bonds.

Electrophilic Aromatic Substitution Reactions

The position of electrophilic attack on the aromatic ring is directed by the existing substituents: the chloro group, the methyl group, and the 3-hydroxypropyl side chain.

Chloro (-Cl): A deactivating group that is ortho-, para-directing.

Methyl (-CH₃): An activating group that is ortho-, para-directing.

3-hydroxypropyl (-CH₂CH₂CH₂OH): An alkyl group which is weakly activating and ortho-, para-directing.

The positions on the benzene (B151609) ring are substituted as follows: position 1 with the 3-hydroxypropyl group, position 2 with the methyl group, and position 4 with the chloro group. The available positions for substitution are 3, 5, and 6. The combined directing effects of the substituents will determine the regioselectivity of the reaction. The activating methyl and alkyl groups will strongly direct incoming electrophiles to the positions ortho and para to them, while the deactivating chloro group will disfavor substitution. Therefore, substitution is most likely to occur at position 5, which is ortho to the activating methyl group and para to the activating alkyl group, making it the most nucleophilic position. pressbooks.pub

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Electrophile Major Product (Predicted)
Nitration NO₂⁺ (from HNO₃/H₂SO₄) 3-(4-Chloro-2-methyl-5-nitro-phenyl)-propan-1-ol
Halogenation Br⁺ (from Br₂/FeBr₃) 3-(5-Bromo-4-chloro-2-methyl-phenyl)-propan-1-ol
Friedel-Crafts Acylation R-C=O⁺ (from Acyl chloride/AlCl₃) 3-(5-Acyl-4-chloro-2-methyl-phenyl)-propan-1-ol

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

The carbon-chlorine bond on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. nih.gov Although aryl chlorides are generally less reactive than aryl bromides or iodides, the use of specialized phosphine (B1218219) ligands can facilitate these transformations. nih.gov

The Suzuki-Miyaura coupling reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. science.govresearchgate.net This reaction is highly valued for its tolerance of a wide range of functional groups. nih.gov

The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Table 5: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Chlorides

Reaction Coupling Partner Palladium Catalyst Ligand Base Solvent
Suzuki-Miyaura Arylboronic Acid Pd(OAc)₂, Pd₂(dba)₃ SPhos, XPhos, RuPhos K₃PO₄, K₂CO₃ Toluene (B28343), Dioxane
Heck Alkene Pd(OAc)₂ P(o-tolyl)₃ Et₃N, K₂CO₃ DMF, Acetonitrile (B52724)

Directed ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of substituted aromatic rings. In the case of this compound, the directing group for metalation would likely be the hydroxyl group of the propanol (B110389) side chain, which can be converted to a more effective directing group such as an alkoxide or a protected form like a carbamate.

The regioselectivity of the metalation would be influenced by the existing substituents on the aromatic ring. The methyl group at the 2-position and the chloro group at the 4-position would sterically and electronically influence the site of metalation. The most probable site for deprotonation would be the C3 position, which is ortho to the methyl group and meta to the chloro group. The C5 position, being ortho to the chloro group, is another potential site, but the directing ability of the methyl group is generally stronger than that of the chloro group.

Once the ortho-lithiated species is formed, it can be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C3 position.

Table 1: Potential Electrophiles for Quenching in Directed ortho-Metalation

ElectrophileIntroduced Functional Group
D₂ODeuterium
I₂Iodine
CO₂Carboxylic acid
DMFAldehyde
Alkyl halidesAlkyl group
Ketones/AldehydesHydroxyalkyl group

Synthesis of Structural Analogues and Homologues

Chain Elongation or Shortening Reactions

The propanol side chain of this compound can be elongated or shortened to generate a series of homologues.

Chain Elongation: A common strategy for chain elongation involves the oxidation of the primary alcohol to an aldehyde, followed by a Wittig reaction or a related olefination. The resulting alkene can then be hydroborated and oxidized to yield the chain-elongated alcohol. For example, a one-carbon homologation to synthesize 4-(4-chloro-2-methyl-phenyl)-butan-1-ol could proceed via the following sequence:

Oxidation of this compound to 3-(4-chloro-2-methyl-phenyl)-propanal.

Wittig reaction with methylenetriphenylphosphorane (B3051586) to form 1-(4-chloro-2-methyl-phenyl)-but-3-ene.

Hydroboration-oxidation to yield 4-(4-chloro-2-methyl-phenyl)-butan-1-ol.

Chain Shortening: Chain shortening can be achieved through various methods, such as a Barbier-Wieland degradation or a retro-synthetic approach starting from a different precursor. For instance, the synthesis of 2-(4-chloro-2-methyl-phenyl)-ethanol could be accomplished by the reduction of (4-chloro-2-methyl-phenyl)acetic acid or its ester.

Modification of Aryl Substituents

The chloro and methyl substituents on the aryl ring can be modified to generate a diverse library of analogues.

Modification of the Chloro Group: The chloro group can be replaced by other functional groups through nucleophilic aromatic substitution (SNAr) reactions, although these reactions typically require harsh conditions or the presence of strong electron-withdrawing groups. More commonly, transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination reactions can be employed to replace the chlorine with aryl, vinyl, or amino groups, respectively.

Modification of the Methyl Group: The methyl group can be functionalized through free-radical halogenation, followed by nucleophilic substitution. For example, bromination with N-bromosuccinimide (NBS) under UV irradiation would yield the benzylic bromide, which can then be converted to other functional groups such as alcohols, ethers, or amines.

Table 2: Potential Modifications of Aryl Substituents

Reaction TypeReagentsResulting Modification
Suzuki CouplingArylboronic acid, Pd catalyst, baseReplacement of Cl with an aryl group
Buchwald-Hartwig AminationAmine, Pd catalyst, baseReplacement of Cl with an amino group
Free-Radical BrominationNBS, radical initiatorConversion of CH₃ to CH₂Br

Cyclization Reactions Leading to Fused Ring Systems (if applicable)

The structure of this compound lends itself to intramolecular cyclization reactions to form fused ring systems, particularly chromane (B1220400) derivatives. An intramolecular Friedel-Crafts type reaction could potentially lead to the formation of a six-membered heterocyclic ring.

For this cyclization to occur, the hydroxyl group would need to be converted into a good leaving group, such as a tosylate or a halide. Alternatively, under acidic conditions, the alcohol could be protonated and eliminated to form a carbocation, which could then undergo an intramolecular electrophilic aromatic substitution. The regioselectivity of this cyclization would be governed by the directing effects of the chloro and methyl substituents. The most likely product would be the 6-chloro-8-methylchromane.

The feasibility and outcome of such cyclization reactions would be highly dependent on the reaction conditions and the specific catalyst or acid used.

Advanced Analytical Methodologies for the Study of 3 4 Chloro 2 Methyl Phenyl Propan 1 Ol

Chromatographic Techniques for Analysis and Purification

Chromatography is a cornerstone of analytical chemistry, providing robust methods for separating, identifying, and purifying individual components from a mixture. For a compound like 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol, various chromatographic techniques are employed to address specific analytical challenges.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a primary tool for the analysis of volatile and semi-volatile compounds such as this compound. rsisinternational.org This hyphenated technique combines the exceptional separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. nih.gov

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column, often with a non-polar or mid-polar stationary phase. nih.gov The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that aids in its identification. For this compound, the specific retention time would be determined under defined chromatographic conditions, including the type of column, temperature program, and carrier gas flow rate.

Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting mass spectrum, a unique fragmentation pattern, serves as a molecular fingerprint. This allows for the unambiguous identification of this compound and the detection of any impurities, even at trace levels. researchgate.netjmchemsci.com The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.

A study on the GC-MS analysis of related phenylpropanoid derivatives demonstrated the technique's effectiveness in identifying and structurally elucidating these types of compounds. nih.gov The method can be validated for linearity, precision, accuracy, and stability to ensure reliable quantitative results. nih.gov

Table 1: Illustrative GC-MS Parameters for Analysis

ParameterValue
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280 °C
Oven Program 70 °C (2 min hold), ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium, constant flow
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range m/z 40-450

This table presents typical starting parameters for method development and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds. actascientific.com For this compound, HPLC, particularly in the reversed-phase mode (RP-HPLC), is an excellent method for quantitative analysis and for separating it from its isomers or impurities. walshmedicalmedia.com

In RP-HPLC, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The presence of the chloro and methyl groups on the phenyl ring, along with the hydroxyl group of the propanol (B110389) chain, will dictate the compound's retention behavior.

For the separation of closely related halogenated aromatic compounds and their isomers, specialized columns can be employed. acs.orgchromforum.org For instance, pentafluorophenyl (PFP) columns can offer unique selectivity for positional isomers of halogenated compounds due to specific interactions between the analyte and the stationary phase. thermofisher.comnacalai.com The use of different mobile phase additives and pH adjustments can also be optimized to achieve the desired separation. chromforum.org

Table 2: Example HPLC Method Parameters for Quantitative Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm or PFP, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 220 nm or 254 nm)
Injection Volume 10 µL
Column Temperature 30 °C

This table provides a general set of parameters that would be optimized during method development.

A validated HPLC method for a related ciprofloxacin (B1669076) derivative demonstrated excellent linearity, with a high coefficient of determination (R² > 0.999) over a specified concentration range. mdpi.com Similar validation would be essential for the quantitative analysis of this compound to ensure accuracy and precision.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful separation technique that bridges the gap between gas and liquid chromatography. wikipedia.orgslideshare.net It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a polar co-solvent like methanol or ethanol (B145695). chromatographyonline.comyoutube.com SFC offers several advantages, including faster analysis times, reduced organic solvent consumption, and high separation efficiency, making it an attractive alternative to both GC and HPLC for certain applications. news-medical.net

For the analysis and purification of this compound, SFC can be particularly beneficial. The technique is well-suited for the separation of low to moderate molecular weight compounds and is compatible with a wide range of detectors. wikipedia.org Given that this compound is a halogenated aromatic alcohol, SFC can provide excellent selectivity, especially when dealing with isomeric impurities. researchgate.net

SFC is a form of normal-phase chromatography, where the mobile phase is relatively non-polar. chromatographyonline.com This makes it a complementary technique to reversed-phase HPLC. The ability to precisely control the density and solvating power of the supercritical fluid mobile phase by adjusting pressure and temperature allows for fine-tuning of the separation.

Chiral Chromatography for Enantiomeric Purity (if applicable to chiral derivatives)

While this compound itself is not chiral, the principles of chiral chromatography are highly relevant for the analysis of its potential chiral derivatives. If a chiral center were introduced into the molecule, for example, through oxidation of the primary alcohol to a secondary alcohol at a different position or other synthetic modifications, the resulting enantiomers would need to be separated and quantified.

Chiral chromatography is the most effective method for separating enantiomers. libretexts.org This can be achieved through direct or indirect methods.

Direct methods involve the use of a chiral stationary phase (CSP). These phases are designed to interact differently with each enantiomer, leading to different retention times. A wide variety of CSPs are commercially available, based on selectors like polysaccharides, proteins, and cyclodextrins.

Indirect methods involve derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. libretexts.org

Supercritical Fluid Chromatography is also a prominent technique for chiral separations, often providing faster and more efficient separations than chiral HPLC. wikipedia.orgnews-medical.net The use of a chiral column in an SFC system can rapidly resolve enantiomers. nih.gov

Hyphenated Techniques (e.g., LC-NMR, GC-IR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for structural elucidation and impurity identification. nih.govijnrd.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) combines the separation power of HPLC with the structural information provided by NMR spectroscopy. rsisinternational.org While less common than LC-MS due to sensitivity limitations, LC-NMR can be invaluable for the definitive structural confirmation of unknown impurities or degradation products of this compound without the need for isolation. researchgate.net

Gas Chromatography-Infrared Spectroscopy (GC-IR) is another powerful hyphenated technique. actascientific.com As components elute from the GC column, they pass through a light pipe where their infrared spectrum is recorded. The IR spectrum provides information about the functional groups present in the molecule, which can be used for identification. ijnrd.org For this compound, GC-IR would clearly show the characteristic absorptions for the O-H stretch of the alcohol, the C-H stretches of the aromatic and alkyl groups, and the C-Cl stretch.

Microscale and Nanoscale Analytical Approaches

The trend in analytical chemistry is towards miniaturization, leading to the development of microscale and nanoscale analytical approaches. These methods offer advantages such as reduced sample and solvent consumption, faster analysis times, and higher throughput.

Microscale approaches often involve the use of micro-solid phase extraction (μ-SPE) for sample preparation prior to analysis by techniques like GC-MS or HPLC. This allows for the pre-concentration of the analyte and the removal of interfering matrix components from very small sample volumes.

Nanoscale analytical approaches are at the forefront of analytical science. The use of nanomaterials, such as nanoparticles and nanosensors, offers novel ways to detect and quantify chemical compounds. For example, gold or silver nanoparticles can be functionalized to selectively bind to aromatic alcohols, and the resulting change in their optical properties (e.g., color or fluorescence) can be used for detection. acs.org Mesoporous silica (B1680970) nanoparticles have been used as supports for catalysts in the oxidation of alcohols, demonstrating the application of nanomaterials in reactions involving similar compounds. jcsp.org.pk While still an emerging area, these nanoscale methods hold promise for the future development of highly sensitive and selective analytical tools for compounds like this compound.

Development of Electrochemical Detection Methods

The electrochemical detection of this compound, a substituted phenolic compound, is grounded in the electrochemical activity of its hydroxyl group attached to the aromatic ring. This functional group can be oxidized at a suitable electrode surface, generating a measurable electrical signal (current or potential) that is proportional to the compound's concentration. The development of electrochemical methods for this analyte, while not extensively documented for this specific molecule, can be inferred from the vast body of research on the electrochemical sensing of structurally related chlorophenols, methylphenols, and other phenolic derivatives. These methods offer advantages such as high sensitivity, rapid response, and the potential for miniaturization and on-site analysis. researchgate.netmdpi.com

Voltammetric techniques are particularly well-suited for the analysis of phenolic compounds. acs.org These methods involve applying a varying potential to an electrode and measuring the resulting current. The oxidation potential of the phenolic hydroxyl group is a key parameter, influenced by the nature and position of substituents on the benzene (B151609) ring. For this compound, the presence of an electron-withdrawing chloro group and an electron-donating methyl group, in addition to the propanol side chain, will modulate the electron density of the phenolic ring, thereby affecting its oxidation potential compared to unsubstituted phenol (B47542).

The electrochemical oxidation of phenols typically proceeds via a mechanism involving the transfer of one electron and one proton, forming a phenoxyl radical. uc.pt This radical can then undergo further reactions, such as dimerization or polymerization, which can lead to the fouling of the electrode surface. researchgate.net Consequently, a significant area of research has been the development of modified electrodes that resist fouling and enhance the electrochemical response.

Electrode Modification Strategies

To improve the sensitivity, selectivity, and stability of electrochemical sensors for phenolic compounds, various electrode modification strategies have been employed. These strategies often involve the use of nanomaterials, polymers, and other chemical entities to create a more favorable electrode-analyte interaction.

Carbon-Based Nanomaterials: Materials such as carbon nanotubes (CNTs) and graphene have been widely used to modify electrodes for phenol detection. researchgate.netnih.gov Their high surface area, excellent electrical conductivity, and electrocatalytic properties can significantly enhance the oxidation signal of phenolic compounds. For instance, screen-printed electrodes modified with single-walled or multi-walled carbon nanotubes have shown good sensitivity for quinone-based industrial pollutants, with detection limits in the nanomolar range. researchgate.netnih.gov

Metal and Metal Oxide Nanoparticles: Nanoparticles of gold, iron oxide, and other metals have been incorporated into electrode matrices to catalyze the oxidation of phenols. researchgate.netmdpi.com These nanoparticles can facilitate electron transfer and lower the overpotential required for oxidation. For example, an electrochemical sensor using a carbon paste electrode modified with Fe3O4 nanoparticles demonstrated excellent sensitivity for the determination of various phenolic compounds. mdpi.com

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with custom-made recognition sites for a specific target molecule. rsc.orgnih.gov By creating a polymer matrix around the this compound molecule and then removing it, a sensor with high selectivity for this specific analyte could be developed. rsc.orgnih.gov

Voltammetric and Amperometric Techniques

Several electrochemical techniques can be applied for the quantitative determination of this compound.

Cyclic Voltammetry (CV): CV is a fundamental technique used to study the electrochemical behavior of a compound. researchgate.netmdpi.com It can provide information on the oxidation and reduction potentials and the reversibility of the electrochemical reaction. While useful for characterization, its sensitivity is generally lower than pulse techniques. mdpi.com

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): DPV and SWV are more sensitive techniques that are well-suited for trace analysis. researchgate.netnih.gov They discriminate against background currents, resulting in improved signal-to-noise ratios and lower detection limits. DPV has been successfully used for the determination of isopropylmethylphenols (thymol and carvacrol) with detection limits in the µg/mL range. nih.gov

Amperometry: This technique involves holding the electrode at a constant potential corresponding to the oxidation of the analyte and measuring the resulting current over time. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), it provides a highly sensitive and selective method for the determination of individual phenolic compounds in a mixture. acs.org An HPLC system with electrochemical detection has been proposed for the analysis of phenol and methylphenols in ambient air. epa.gov

The table below summarizes various electrochemical methods and their performance characteristics for the detection of phenolic compounds structurally related to this compound, which could be adapted for its analysis.

Analyte(s)ElectrodeTechniqueLinear RangeDetection LimitReference
2,4-Dichlorophenol and 3-ChlorophenolCe/Ni/Cu Layered Double Hydroxide on Carbon ClothAmperometry1–100 µM0.197 µM and 0.286 µM, respectively rsc.org
Thymol and CarvacrolPlatinum MicroelectrodeDPV0.39–1105 µg/mL and 0.47–640 µg/mL, respectively0.04 µg/mL and 0.05 µg/mL, respectively nih.gov
Hydroquinone and BenzoquinoneSWNT-modified Screen-Printed ElectrodeSWV10–1000 ppb0.04 µM researchgate.net
ChlorophenolsAnodically Pretreated Boron-Doped Diamond ElectrodeHPLC-Amperometry20 nM–100 µM20 nM acs.org
Sinapic acid, Syringic acid, and RutinFe3O4 Nanoparticles Modified Carbon Paste ElectrodeDPVNot specified0.22 µM, 0.26 µM, and 0.08 µM, respectively mdpi.com
Ethanol (via NADH detection)Gold Nanoparticles/Reduced Graphene Oxide/Polyallylamine Hydrochloride NanocompositeAmperometryNot specifiedNot specified nih.gov

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes with Improved Atom Economy

The synthesis of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol is not standardized, presenting an opportunity to develop and optimize manufacturing pathways with a focus on green chemistry principles. Traditional multi-step syntheses, likely involving classical reactions such as Grignard additions or Friedel-Crafts acylations followed by reductions, often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant waste. acs.orgmasterorganicchemistry.comyoutube.comyoutube.com

Future research should target the development of catalytic, modular, and convergent synthetic strategies. acs.org For instance, transition-metal-catalyzed cross-coupling reactions could provide a more direct and atom-economical route to the carbon skeleton. A hypothetical route might involve the coupling of a suitable organometallic reagent with a halo-propanol derivative, catalyzed by metals like palladium or nickel. The development of such pathways would not only be more environmentally benign but would also offer a flexible approach to generating a library of related analogues for further study.

Potential Synthetic Approach Description Key Research Goal
Catalytic Cross-Coupling Direct coupling of an aryl halide with a propanol-derived organometallic reagent.Maximize atom economy and yield through catalyst optimization.
Modified Grignard Synthesis Optimization of the classic Grignard reaction between 4-chloro-2-methyl-magnesium halide and propanal.Improve reaction conditions to minimize side products and enhance efficiency. masterorganicchemistry.comwalisongo.ac.id
Reductive Alkylation A one-pot reaction involving the condensation of 4-chloro-2-methylbenzaldehyde (B56668) with a C2-synthon followed by in-situ reduction.Streamline the synthesis into fewer steps, reducing waste and purification needs.

In-depth Investigations of Specific Mechanistic Pathways

The presumed synthetic routes to this compound involve reactions with notoriously complex mechanisms. A plausible synthesis using a Grignard reagent, for example, would proceed via a pathway that is still a subject of scientific debate, with evidence supporting both polar (nucleophilic addition) and radical (electron transfer) mechanisms depending on the specific substrates and conditions. acs.orgacs.org

Future research could use this molecule as a model system to dissect these mechanistic ambiguities. Investigating the reaction of a 4-chloro-2-methylphenyl Grignard reagent with an appropriate electrophile would allow for a detailed study of how the electronic properties of the chloro (electron-withdrawing) and methyl (electron-donating) substituents influence the reaction kinetics and the preferred mechanistic pathway. acs.org Such studies could employ kinetic analysis, isotopic labeling, and the trapping of reaction intermediates to provide a clearer picture of the transition states and intermediates involved.

Application of Advanced Computational Methodologies

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-invasive tool to predict and understand the behavior of this compound before engaging in extensive lab work. rsc.org DFT calculations can be applied to investigate the molecule's structural, electronic, and reactive properties in significant detail. nih.govnih.gov

Future computational studies should focus on several key areas:

Conformational Analysis: Identifying the most stable three-dimensional structures of the molecule.

Mechanistic Elucidation: Modeling the potential energy surfaces of proposed synthetic reactions (e.g., Grignard or Friedel-Crafts) to identify transition states and calculate activation energies, thereby clarifying the most likely reaction mechanisms. mdpi.com

Spectral Simulation: Predicting vibrational (IR, Raman) and NMR spectra to serve as a benchmark for the experimental characterization of the compound and any reaction products. nih.gov

These computational insights can guide experimental design, saving time and resources while providing a deeper theoretical understanding of the molecule's chemical nature. nih.govresearchgate.net

Development of Highly Selective Reactions Involving the Compound

The structure of this compound contains multiple reactive sites: the primary alcohol, the aromatic ring, and the benzylic C-H bonds of the methyl group. This complexity makes it an excellent substrate for developing highly chemoselective and regioselective reactions.

A primary research avenue would be the selective oxidation of the alcohol group . Developing catalytic methods using molecular oxygen or mild oxidants could yield either the corresponding aldehyde or carboxylic acid, avoiding the use of stoichiometric and often toxic heavy-metal oxidants like chromates. nih.govacs.orglibretexts.org Achieving high selectivity for the aldehyde without overoxidation to the carboxylic acid is a common challenge in organic synthesis that could be addressed using this molecule as a test case. khanacademy.org

Another key area is the selective functionalization of the aromatic ring . The positions for electrophilic aromatic substitution are governed by the competing directing effects of the chloro, methyl, and alkyl groups. A systematic study of reactions like nitration, halogenation, or acylation would provide valuable data on the regiochemical outcomes and could lead to the synthesis of novel, polysubstituted aromatic compounds. youtube.comyoutube.com Furthermore, exploring modern C-H activation/functionalization reactions at the methyl group or other positions on the ring represents a frontier of synthetic chemistry. acs.org

Reaction Type Target Transformation Research Challenge
Selective Oxidation Alcohol to AldehydeAchieving high yield without overoxidation to the carboxylic acid. libretexts.org
Electrophilic Aromatic Substitution Addition of a new substituent (e.g., -NO₂) to the ringControlling regioselectivity due to multiple directing groups. youtube.com
C-H Functionalization Activation and substitution of a C-H bond on the ring or methyl groupDeveloping a catalytic system that can target a specific C-H bond.

Potential as a Building Block in Material Science

Functionalized molecules are the foundation of modern material science, serving as building blocks for polymers and other advanced materials. klinger-lab.de With its terminal hydroxyl group and substituted aromatic core, this compound is a promising candidate for use as a monomer or a modifying agent in polymer chemistry.

The primary alcohol provides a reactive handle for polymerization reactions. For example, it could undergo polycondensation reactions, such as esterification with a dicarboxylic acid, to form novel polyesters. The presence of the chloro- and methyl-substituted phenyl group would impart specific properties to the resulting polymer, such as increased thermal stability, altered solubility, and a higher refractive index. Future research could focus on synthesizing a range of polymers using this compound and characterizing their physical and chemical properties. This approach aligns with the broader goal of developing new polymeric materials from tailored, functional building blocks. klinger-lab.denih.gov

Integration into Academic Curricula as a Model Compound for Synthetic Challenges

The hypothetical synthesis and subsequent reactions of this compound make it an ideal case study for advanced undergraduate and graduate organic chemistry courses. Its synthesis is not trivial and requires careful strategic planning, making it an excellent problem for teaching retrosynthesis. youtube.com

Students would need to consider several key challenges:

Retrosynthetic Analysis: Devising multiple potential synthetic routes and evaluating their feasibility.

Regiochemistry: Predicting the outcome of electrophilic aromatic substitution reactions on the substituted ring. youtube.com

Chemoselectivity: Planning reactions that modify one functional group while leaving others intact.

Green Chemistry: Comparing traditional synthetic routes with modern, more sustainable alternatives. digitellinc.com

Furthermore, this compound can serve as a bridge between theoretical and practical chemistry. It could be part of an integrated lab module where students first use computational software to model the molecule and predict its spectral data, then perform a multi-step synthesis in the lab, and finally, characterize the product and compare the experimental results with their computational predictions. researchgate.net Such an exercise would provide students with a holistic view of modern chemical research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.